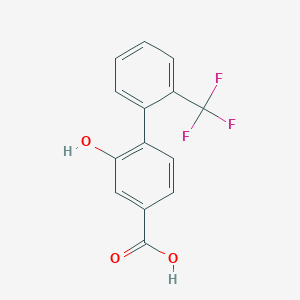

3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-hydroxy-4-[2-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O3/c15-14(16,17)11-4-2-1-3-9(11)10-6-5-8(13(19)20)7-12(10)18/h1-7,18H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKUFXLXCXIQIER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(=O)O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90691123 | |

| Record name | 2-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90691123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261933-36-1 | |

| Record name | 2-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90691123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic strategy for 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid, a substituted biaryl compound of significant interest in medicinal chemistry and materials science. The core of the synthesis is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which serves as the key carbon-carbon bond-forming step. This guide details a multi-step pathway that includes strategic protection of the reactive hydroxyl and carboxyl functional groups to ensure chemoselectivity during the coupling reaction, followed by a sequential deprotection to yield the final product. The rationale behind the selection of reagents, catalysts, and reaction conditions is discussed in depth, providing researchers and drug development professionals with a practical and mechanistically sound approach to obtaining this valuable molecular scaffold.

Introduction

This compound is a complex organic molecule featuring a biphenyl core. This structure is decorated with three distinct functional groups: a hydroxyl group, a carboxylic acid, and a trifluoromethyl group. Biaryl structures are privileged motifs in pharmaceutical development, often forming the backbone of drugs with a wide range of biological activities.[1] The inclusion of a trifluoromethyl (CF3) group is a common strategy in modern drug design to enhance metabolic stability, binding affinity, and lipophilicity.

The primary challenge in synthesizing this molecule lies in the selective formation of the C-C bond between the two aromatic rings in the presence of the acidic and potentially reactive hydroxyl and carboxyl groups. A direct coupling approach is often unfeasible due to potential side reactions and catalyst inhibition. Therefore, a carefully planned synthetic route employing protecting group chemistry is essential for a successful outcome. This guide outlines a logical and field-proven pathway, beginning with a retrosynthetic analysis to identify key precursors and reactions.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule allows for the logical deconstruction of the complex structure into simpler, more readily available starting materials. The primary disconnection strategy focuses on the key bond formations required for its assembly.

The most logical disconnection is the carbon-carbon bond linking the two phenyl rings. This bond can be formed via a powerful cross-coupling reaction, such as the Suzuki-Miyaura coupling.[2] This leads to two key synthons: a halogenated hydroxyphenyl derivative and a trifluoromethylphenylboronic acid derivative.

Further disconnection involves the functional group interconversion of the hydroxyl and carboxylic acid moieties into protected forms. These functional groups would otherwise interfere with the organometallic reagents and catalysts used in the cross-coupling step.[3] This leads to a protected di-substituted benzene ring as a practical starting material.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

Based on the retrosynthetic analysis, a three-stage forward synthesis is proposed:

-

Protection: Protection of the hydroxyl and carboxylic acid groups of a commercially available starting material.

-

Coupling: Palladium-catalyzed Suzuki-Miyaura cross-coupling to form the core biaryl structure.

-

Deprotection: Sequential removal of the protecting groups to reveal the final product.

Caption: Proposed multi-step synthetic workflow.

Step 1: Protection of 4-Bromo-3-hydroxybenzoic Acid

The initial step involves the protection of both the phenolic hydroxyl group and the carboxylic acid of the starting material, 4-bromo-3-hydroxybenzoic acid. A common and effective strategy is to convert the phenol to a methyl ether and the carboxylic acid to a methyl ester. Methyl ethers are robust and stable to a wide range of reaction conditions, including the basic conditions of the Suzuki coupling. The esterification of the carboxylic acid also prevents its acidic proton from interfering with the reaction.

Protocol:

-

Esterification: The carboxylic acid can be esterified first using methanol (CH3OH) under acidic catalysis (e.g., a catalytic amount of H2SO4). The mixture is heated to reflux, and the reaction progress is monitored until completion.

-

Etherification: The resulting methyl 4-bromo-3-hydroxybenzoate is then treated with a methylating agent such as dimethyl sulfate ((CH3)2SO4) or methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent like acetone or DMF. The base deprotonates the phenol, and the resulting phenoxide displaces the sulfate or iodide to form the methyl ether.

Step 2: Suzuki-Miyaura Cross-Coupling

This is the cornerstone of the synthesis, where the C-C bond is formed. The protected intermediate, methyl 4-bromo-3-methoxybenzoate, is coupled with 2-(trifluoromethyl)phenylboronic acid. The Suzuki-Miyaura reaction is highly valued for its tolerance of various functional groups and its generally high yields.[1]

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) complex is required. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] is a common and effective choice. It initiates the catalytic cycle by oxidative addition into the carbon-bromine bond of the aryl bromide.

-

Base: An aqueous solution of a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) is crucial. The base activates the boronic acid, facilitating the transmetalation step where the trifluoromethylphenyl group is transferred from boron to the palladium center.[1]

-

Solvent: A two-phase solvent system, such as dioxane and water or toluene and water, is typically used to dissolve both the organic substrates and the inorganic base.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Step 3: Sequential Deprotection

The final stage involves the removal of the two protecting groups. A sequential approach is necessary due to the different conditions required to cleave an ester versus an aryl methyl ether.

Part A: Hydrolysis of the Methyl Ester The methyl ester is readily hydrolyzed under basic conditions, a reaction known as saponification.

-

Protocol: The coupled product is treated with an aqueous solution of a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a solvent mixture such as THF/water or methanol/water. The reaction is typically stirred at room temperature or gently heated. Upon completion, acidification with an acid like HCl will protonate the resulting carboxylate salt, but this is often done after the subsequent ether cleavage step.

Part B: Cleavage of the Methyl Ether Cleavage of the robust aryl methyl ether requires a strong Lewis acid. Boron tribromide (BBr3) is the reagent of choice for this transformation.

-

Protocol: The carboxylate salt from the previous step is dissolved in a dry, inert solvent like dichloromethane (DCM) and cooled to a low temperature (e.g., -78 °C). BBr3 is added slowly. The reaction is allowed to warm to room temperature. The BBr3 coordinates to the ether oxygen, facilitating the cleavage of the methyl-oxygen bond by a bromide ion.

-

Workup: A careful aqueous workup is then performed. This quenches the excess BBr3 and protonates both the phenoxide and the carboxylate, precipitating the final product, this compound.

Tabulated Experimental Data and Protocols

The following table provides a representative, non-optimized protocol for a laboratory-scale synthesis.

| Step | Reaction | Key Reagents & Solvents | Stoichiometry (Equivalents) | Typical Yield |

| 1 | Protection | 4-Bromo-3-hydroxybenzoic acid, (CH3)2SO4, K2CO3, Acetone | 1.0, 2.5, 3.0 | 90-95% |

| 2 | Suzuki Coupling | Protected Intermediate, 2-(CF3)phenylboronic acid, Pd(PPh3)4, K2CO3, Dioxane/H2O | 1.0, 1.2, 0.05, 2.0 | 80-90% |

| 3a | Ester Hydrolysis | Coupled Product, LiOH, THF/H2O | 1.0, 3.0 | >95% (crude) |

| 3b | Ether Cleavage | Intermediate Salt, BBr3, DCM | 1.0, 2.0 | 85-95% |

Detailed Protocol: Suzuki-Miyaura Coupling (Step 2)

-

To an oven-dried flask, add methyl 4-bromo-3-methoxybenzoate (1.0 eq), 2-(trifluoromethyl)phenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add degassed dioxane as the solvent, followed by a degassed 2M aqueous solution of potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

-

Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain methyl 3-methoxy-4-(2-trifluoromethylphenyl)benzoate.

Conclusion

The synthesis of this compound is effectively achieved through a strategic, multi-step sequence. The key to this synthesis is the robust and reliable Suzuki-Miyaura cross-coupling reaction, which efficiently constructs the central biaryl framework. The success of this core reaction is contingent upon a well-designed protecting group strategy, employing a stable methyl ether for the phenol and a readily cleavable methyl ester for the carboxylic acid. The final sequential deprotection under basic and then strongly acidic conditions yields the target molecule in good overall yield. This guide provides a scientifically sound and practical blueprint for researchers engaged in the synthesis of complex biaryl compounds for pharmaceutical and materials science applications.

References

-

Mohamed Shams, Y., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 3(4), 278-286. [Link]

-

Various Authors. (2025). Visible-Light-Promoted Synthesis of Diaryl Ethers from Nitroarenes and Phenols. Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). [Link]

-

Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]

-

IntechOpen. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Books. [Link]

-

ResearchGate. (n.d.). Protection for Phenols and Catechols. Request PDF. [Link]

-

Greene, T. W., & Wutz, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd Edition). John Wiley and Sons. [Link]

-

Kaliappan, K. P. (2020). Protecting Groups. chem.iitb.ac.in. [Link]

-

Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]

-

Wikipedia. (n.d.). Protecting group. [Link]

-

Angene. (n.d.). Suzuki Coupling: A Cornerstone Reaction Enabled by Boronic Acids. [Link]

-

RSC Publishing. (n.d.). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances. [Link]

-

RSC Publishing. (n.d.). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications. [Link]

- Google Patents. (n.d.). CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.

-

National Institutes of Health. (n.d.). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. PMC. [Link]

-

Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. [Link]

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

- Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

- Google Patents. (n.d.). US5233082A - Method of making 3-hydroxy-2,4,5-trifluorobenzoic acid.

-

Beilstein Journals. (n.d.). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. [Link]

-

European Patent Office. (1989). Preparation of 3-amino-4-hydroxybenzoic acids - EP 0206635 B1. [Link]

-

ResearchGate. (n.d.). Synthetic pathways. Synthesis of 4-heteroarylbenzoic acid precursors... [Link]

-

National Institutes of Health. (n.d.). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. PubMed Central. [Link]

-

ResearchGate. (n.d.). Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. [Link]

-

University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]

-

Chemistry LibreTexts. (2023). The Hydrolysis of Esters. [Link]

-

National Institutes of Health. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. PMC. [Link]

-

Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. [Link]

-

National Institutes of Health. (2020). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. PubMed. [Link]

-

RSC Publishing. (2020). Green Chemistry. [Link]

- Google Patents. (n.d.). CN112673108A - Process for producing 3-hydroxy-4-aminobenzoic acids.

-

MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

-

ResearchGate. (n.d.). Suzuki–Miyaura coupling of 4‐trifluoromethyl‐sulfonyloxy‐6‐bromocoumarin with arylboronic acids. [Link]

Sources

A Technical Guide and Proposed Research Framework for the Physicochemical Characterization of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid is a complex organic molecule with significant potential in medicinal chemistry. Its structure, featuring a benzoic acid moiety, a hydroxyl group, and a trifluoromethylphenyl substituent, suggests a range of chemical behaviors that are critical to understand for any drug development campaign. The trifluoromethyl group is a common feature in modern pharmaceuticals, often introduced to enhance metabolic stability, binding affinity, and lipophilicity. The carboxylic acid and hydroxyl groups provide sites for hydrogen bonding and potential salt formation, influencing solubility and formulation possibilities.

This document serves as an in-depth technical guide and a proposed framework for the comprehensive physicochemical characterization of this compound. Given the current scarcity of publicly available experimental data for this specific molecule, this guide focuses on the established, authoritative methodologies required to determine its key properties. By following these protocols, researchers can generate the crucial data needed to assess its potential as a drug candidate.

Thermal Properties and Molecular Identity: Melting Point Determination

The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity and identity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range. Impurities typically depress and broaden this range.[1][2]

Significance in Drug Development

-

Purity Assessment: A sharp melting range is a reliable indicator of high purity.[1]

-

Identity Confirmation: The experimental melting point can be compared to reference values for authentication.[1]

-

Polymorph Screening: Different crystalline forms (polymorphs) of a compound will have distinct melting points, a critical consideration in pharmaceutical development.[2]

-

Thermal Stability: The melting point provides an initial assessment of the compound's thermal stability.[1]

Experimental Protocols

Two primary methods are recommended for determining the melting point in a pharmaceutical setting: the capillary method and Differential Scanning Calorimetry (DSC).[1][3]

Protocol 1.1: Capillary Melting Point Determination

This is a widely used and accessible method for visual melting point determination.[2]

Methodology:

-

Sample Preparation: Ensure the sample is finely powdered and thoroughly dried, for instance, in a vacuum desiccator over silica gel for 24 hours.[4]

-

Capillary Loading: Pack the dry powder into a capillary tube to a height of 2.5-3.5 mm, ensuring tight packing by tapping the tube on a solid surface.[4]

-

Heating: Place the capillary in a calibrated melting point apparatus. The temperature should be raised at a controlled rate, typically 1-2 °C per minute, especially near the expected melting point.[2][4]

-

Observation and Recording: Record the temperature at which the substance first begins to collapse or liquefy (onset point) and the temperature at which it becomes completely liquid (clear point). The range between these two points is the melting range.[4]

Protocol 1.2: Differential Scanning Calorimetry (DSC)

DSC is a more advanced thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[3][5] It provides a more detailed and quantitative measure of the melting process.

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the heat of fusion.

Experimental Workflow: Melting Point Determination

Caption: Workflow for Melting Point Determination.

Acidity and Ionization State: pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule like this compound, which has both a carboxylic acid and a phenolic hydroxyl group, determining the pKa values is crucial for predicting its ionization state at different pH values.[6]

Significance in Drug Development

-

Solubility and Dissolution: The ionization state of a molecule dramatically affects its aqueous solubility.

-

Absorption and Permeability: Generally, the neutral form of a drug is more readily absorbed across biological membranes.[7]

-

Drug-Receptor Interactions: The charge of a molecule can be critical for its binding to a biological target.

-

Formulation: Knowledge of the pKa is essential for developing stable and effective formulations, including salt forms.

Experimental Protocol

Potentiometric titration is the gold-standard method for pKa determination due to its high precision.[8]

Protocol 2.1: Potentiometric Titration for pKa Determination

Methodology:

-

Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mM) in water or a suitable co-solvent if solubility is low.[9] Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[9]

-

Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[9]

-

Titration Setup: Place a known volume of the sample solution in a jacketed beaker to maintain a constant temperature. Purge with nitrogen to remove dissolved CO2.[9] Immerse the calibrated pH electrode and a magnetic stir bar.

-

Titration: Add small, precise aliquots of the titrant (NaOH for an acidic compound) and record the pH after each addition, allowing the reading to stabilize.[9]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.[6][9] For a diprotic acid, two inflection points will be observed, corresponding to the two pKa values.

Experimental Workflow: pKa Determination

Caption: Workflow for pKa Determination via Potentiometric Titration.

Solubility Profile

Solubility is a critical property that influences a drug's bioavailability and formulation. The solubility of an ionizable compound like this compound is highly dependent on pH.

Significance in Drug Development

-

Bioavailability: A drug must be in solution to be absorbed. Poor solubility is a major hurdle in drug development.

-

Formulation: Determines the types of dosage forms that can be developed (e.g., oral solid, intravenous solution).

-

Dose: The solubility limits the maximum dose that can be administered in a given volume.

Experimental Protocols

A systematic approach is used to determine both thermodynamic and kinetic solubility.

Protocol 3.1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

Methodology:

-

Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 5, 7.4, 9).

-

Incubation: Add an excess amount of the solid compound to each buffer solution in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV.

Protocol 3.2: Qualitative Solubility Classification

A simpler, qualitative assessment can be performed to classify the compound's solubility.[10][11]

Methodology:

-

Water Solubility: Add 25 mg of the compound to 0.75 mL of water and shake vigorously.[10] If it dissolves, it is water-soluble.

-

Base Solubility: If insoluble in water, add 25 mg to 0.75 mL of 5% NaOH solution.[10] Solubility indicates an acidic compound.

-

Strong vs. Weak Acid: If soluble in 5% NaOH, test solubility in 5% NaHCO3. Solubility in NaHCO3 indicates a strong acid (like a carboxylic acid), while insolubility suggests a weak acid (like a phenol).[11][12]

-

Acid Solubility: If insoluble in water and base, test solubility in 5% HCl. Solubility would indicate a basic compound.[11]

Experimental Workflow: Solubility Determination

Caption: Workflow for Quantitative and Qualitative Solubility Analysis.

Lipophilicity: LogP and LogD Determination

Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its pharmacokinetic properties. It is measured as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.[13][14]

Significance in Drug Development

-

Membrane Permeability: Lipophilicity strongly influences a drug's ability to cross cell membranes.[]

-

Absorption, Distribution, Metabolism, and Excretion (ADME): Affects nearly all ADME properties, including plasma protein binding and CNS penetration.[]

-

Toxicity and Metabolism: High lipophilicity can sometimes be associated with increased metabolic turnover and off-target toxicity.

Experimental Protocol

The shake-flask method is considered the "gold standard" for LogP/LogD determination.[16]

Protocol 4.1: Shake-Flask Method for LogP and LogD

Methodology:

-

Phase Preparation: Use n-octanol and an aqueous buffer (for LogD) or water (for LogP). Pre-saturate the n-octanol with the aqueous phase and vice-versa.[13]

-

Partitioning: Dissolve a known amount of the compound in one of the phases. Combine the n-octanol and aqueous phases in a known volume ratio (e.g., 1:1) in a vial.

-

Equilibration: Shake the vial for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases.[]

-

Phase Separation: Allow the phases to separate completely, often aided by centrifugation.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).[]

-

Calculation:

-

LogP = log ( [Concentration in Octanol] / [Concentration in Water] )

-

LogD = log ( [Concentration in Octanol] / [Concentration in Aqueous Buffer @ pH X] )

-

For LogD, this procedure is repeated at various physiologically relevant pH values, most commonly pH 7.4.[]

-

Experimental Workflow: LogP/LogD Determination

Caption: Workflow for LogP/LogD Determination by Shake-Flask Method.

Summary of Physicochemical Properties

The following table should be populated with experimental data generated using the protocols outlined in this guide.

| Property | Method | Expected Value/Range | Experimental Value |

| Melting Point (°C) | DSC / Capillary | Crystalline solid, likely >100°C | To be determined |

| pKa1 (Carboxylic Acid) | Potentiometric Titration | ~3.5 - 4.5 | To be determined |

| pKa2 (Phenol) | Potentiometric Titration | ~8.0 - 10.0 | To be determined |

| Aqueous Solubility (pH 7.4, mg/mL) | Shake-Flask | Likely low to moderate | To be determined |

| LogP | Shake-Flask | ~3.0 - 4.5 | To be determined |

| LogD (pH 7.4) | Shake-Flask | < LogP, likely ~1.5 - 3.0 | To be determined |

Conclusion

The systematic experimental determination of the physicochemical properties of this compound is a prerequisite for its advancement in any drug discovery pipeline. The protocols detailed in this guide represent robust, industry-standard methods for generating reliable and reproducible data. By characterizing its melting point, pKa, solubility, and lipophilicity, researchers can build a comprehensive profile of the molecule, enabling informed decisions regarding its formulation, potential for absorption, and overall suitability as a therapeutic agent.

References

-

Melting Point Determination in Pharmaceutical Industry. NANOLAB.

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

-

Determination of Melting Points According to Pharmacopeia. Stanford Research Systems.

-

Dixit, A. (2018). Lipophilicity (LogD 7.4) of N-Aryl Benzo Hydroxamic Acids. Global Journal of Pharmacy & Pharmaceutical Sciences, 4(5).

-

Giron-Forest, D., Goldbronn, C., & Piechon, P. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1421-1433.

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Dixit, A. (2018). Lipophilicity (LogD7.4) of N-Aryl Benzo. Global Journal of Pharmacy & Pharmaceutical Sciences, 4(5).

-

Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). News-Medical.net.

-

Melting Point Determination. ResolveMass Laboratories Inc.

-

Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid.

-

Avdeef, A., & Tsinman, O. (2005). Method for determining solubility of a chemical compound. Google Patents.

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.

-

Solubility of Organic Compounds. (2023). University of Calgary.

-

Lipophilicity Assays. BOC Sciences.

-

Ibacache, J. A., et al. (2020). Using atomic charges to describe the pKa of carboxylic acids. ChemRxiv.

-

3-(Trifluoromethyl)benzoic acid. PubChem.

-

Tunoori, A. R., et al. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 4), 514-518.

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

-

Lopez, D. P., et al. (2018). Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. In ACS Symposium Series (Vol. 1296, pp. 243-261). American Chemical Society.

-

Tunoori, A. R., et al. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate.

-

3-(Trifluoromethyl)benzoic acid 99. Sigma-Aldrich.

-

Preparation method for 3-(2-chloro-4-(trifluoromethyl) phenoxy)-benzoic acid. Google Patents.

-

4-Hydroxy-2-(trifluoromethyl)benzoic acid. PubChem.

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.

-

An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3-hydroxybenzoic Acid. Benchchem.

-

Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs.

-

Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084.

-

4-Fluoro-3-hydroxybenzoic acid. Benchchem.

-

2-(Trifluoromethyl)benzoic acid 98. Sigma-Aldrich.

-

3-(Trifluoromethyl)benzoic acid. Benchchem.

-

Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. Google Patents.

-

2,3,4-Trifluorobenzoic acid. PubChem.

-

3-Fluoro-4-(trifluoromethoxy)benzoic acid. PubChem.

Sources

- 1. nano-lab.com.tr [nano-lab.com.tr]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thinksrs.com [thinksrs.com]

- 5. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 6. web.williams.edu [web.williams.edu]

- 7. chemrxiv.org [chemrxiv.org]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. www1.udel.edu [www1.udel.edu]

- 13. juniperpublishers.com [juniperpublishers.com]

- 14. acdlabs.com [acdlabs.com]

- 16. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

Navigating the Synthesis and Application of Hydroxy-Trifluoromethyl-Biphenyl-Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise structural arrangement of molecules is paramount in the fields of medicinal chemistry and materials science. The quest for novel compounds with tailored properties often leads researchers to explore complex aromatic systems. One such class of molecules is the hydroxy-trifluoromethyl-biphenyl-carboxylic acids. These compounds, characterized by a biphenyl core functionalized with hydroxyl, trifluoromethyl, and carboxylic acid groups, present a unique combination of functionalities that are highly attractive for the development of new pharmaceuticals and advanced materials.

This technical guide delves into the synthesis, properties, and potential applications of this class of compounds. While a specific CAS number for 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid has proven to be elusive in public databases, suggesting it may be a novel or less-common entity, we will use the closely related and well-documented compound, 4-Hydroxy-2-(trifluoromethyl)benzoic acid (CAS number: 320-32-1) , as a representative model to explore the key characteristics of this molecular family.[1][2]

Physicochemical Properties of the Archetype: 4-Hydroxy-2-(trifluoromethyl)benzoic Acid

Understanding the fundamental properties of a molecule is the bedrock of its application. For 4-Hydroxy-2-(trifluoromethyl)benzoic acid, the interplay of its functional groups dictates its behavior.

| Property | Value | Source |

| CAS Number | 320-32-1 | [1][2] |

| Molecular Formula | C₈H₅F₃O₃ | [1][2] |

| Molecular Weight | 206.12 g/mol | [1][3] |

| Appearance | White crystalline powder | [1][2] |

| Melting Point | 159-161 °C | [1][2] |

| Purity | >98% | [1] |

The trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences the acidity of the carboxylic acid and the phenolic hydroxyl group. This electronic effect can be critical in modulating binding affinities in biological systems and influencing reaction pathways in chemical synthesis.

Synthesis Strategies: Building the Core Scaffold

The synthesis of hydroxy-trifluoromethyl-biphenyl-carboxylic acids can be approached through various synthetic routes. The specific strategy often depends on the desired substitution pattern and the availability of starting materials. A general and illustrative synthetic workflow is outlined below.

Conceptual Synthesis Workflow

Caption: A generalized synthetic workflow for hydroxy-trifluoromethyl-biphenyl-carboxylic acids.

Exemplary Protocol: Synthesis of a Fluorinated Benzoic Acid Derivative

-

Preparation of 4-Fluorophenol: Fluorobenzene is hydrolyzed to 4-fluorophenol.[4]

-

Kolbe-Schmitt Carboxylation: The prepared 4-fluorophenol is then subjected to a Kolbe-Schmitt reaction, where it is treated with a base (e.g., potassium hydroxide) and then carbon dioxide under pressure to introduce the carboxylic acid group.[4][5]

-

Acidification: The reaction mixture is acidified to yield the final 3-hydroxy-4-fluorobenzoic acid.[4][5]

This foundational approach can be adapted by employing more complex starting materials, such as a substituted trifluoromethyl-biphenyl precursor, to arrive at the target molecule.

The Role in Drug Discovery and Development

The incorporation of fluorine and trifluoromethyl groups into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[6][7]

Rationale for Use in Pharmaceutical Research

Caption: The influence of the core structure on pharmacokinetic properties and therapeutic applications.

Compounds like 4-Hydroxy-2-(trifluoromethyl)benzoic acid are valuable as building blocks for creating more complex active pharmaceutical ingredients (APIs).[1][6][8] For example, it has been utilized in the synthesis of antitubercular agents.[1][6] The carboxylic acid and hydroxyl groups provide convenient points for further chemical modification, allowing for the exploration of a wide chemical space to optimize drug-like properties.

Applications in Materials Science

Beyond the pharmaceutical realm, these fluorinated aromatic compounds are finding applications in materials science. The rigidity of the biphenyl core, combined with the unique electronic properties imparted by the trifluoromethyl group, makes them suitable for the development of:

-

Liquid Crystals: The defined molecular shape and polarity can lead to the formation of liquid crystalline phases.[1]

-

Advanced Polymers: Incorporation into polymer backbones can enhance thermal stability and introduce specific optical properties. For instance, polyesters containing segments of 4-hydroxy-2-(trifluoromethyl)benzoic acid have been used to create optical vortex beam generators.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions are essential. For compounds in this class, such as 4-Hydroxy-2-(trifluoromethyl)benzoic acid, the following hazards are noted:

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (e.g., nitrile rubber).

-

Wear safety glasses with side-shields or chemical goggles.[11]

-

Wear a lab coat.

-

-

Handling: Avoid breathing dust.[11] Wash hands thoroughly after handling.

Conclusion

The family of hydroxy-trifluoromethyl-biphenyl-carboxylic acids represents a versatile and valuable class of compounds for researchers in drug discovery and materials science. While the specific molecule this compound may be a frontier for future investigation, the well-characterized analogue, 4-Hydroxy-2-(trifluoromethyl)benzoic acid, provides a strong foundation for understanding the potential of this chemical scaffold. Its unique combination of functional groups offers a powerful platform for the rational design of novel molecules with enhanced properties, paving the way for advancements in medicine and technology.

References

- Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET: 4-(Trifluoromethyl)benzoic acid.

- Thermo Fisher Scientific. (2011, June 27). SAFETY DATA SHEET: 4-Fluoro-3-hydroxybenzoic acid.

- Sigma-Aldrich. (2025, November 6).

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-(Trifluoromethoxy)benzoic acid.

- Unlock the Potential of 4-Hydroxy-2-(trifluoromethyl)benzoic Acid. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.

- Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(9-10), 633-637.

- Exploring Applications: 4-Hydroxy-2-(trifluoromethyl)benzoic Acid in Research. (2026, January 9). NINGBO INNO PHARMCHEM CO.,LTD.

- Google Patents. (n.d.). CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.

- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. (n.d.). Quick Company.

- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET: 4-Hydroxy-2-fluorobenzoic acid.

- The Role of 3-Hydroxy-2,4,5-trifluorobenzoic Acid in Modern Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.

- Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

- PubChem. (n.d.). 4-Hydroxy-2-(trifluoromethyl)benzoic acid.

- Ossila. (n.d.). 4-Hydroxy-2-(trifluoromethyl)benzoic acid | CAS 320-32-1.

- Google Patents. (n.d.). US5233082A - Method of making 3-hydroxy-2,4,5-trifluorobenzoic acid.

- Sigma-Aldrich. (n.d.). 2-hydroxy-4-(trifluoromethyl)benzoic acid properties.

- BLD Pharm. (n.d.). 731002-50-9|3-Hydroxy-4-(trifluoromethyl)benzonitrile.

- Labsolu. (n.d.). 4-Hydroxy-2-(trifluoromethyl)benzoic acid.

- ChemicalBook. (n.d.). 3-Fluoro-4-hydroxy-2-(trifluoromethoxy)benzoic acid | 2385916-46-9.

- Benchchem. (n.d.). 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic Acid|Lab Supplier.

- ChemicalBook. (n.d.). 4-HYDROXY-2-(TRIFLUOROMETHYL)BENZOIC ACID CAS#: 320-32-1.

- Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)benzoic acid 99 454-92-2.

- Izawa, K., Meanwell, N. A., & Soloshonok, V. A. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.

Sources

- 1. ossila.com [ossila.com]

- 2. 4-HYDROXY-2-(TRIFLUOROMETHYL)BENZOIC ACID CAS#: 320-32-1 [amp.chemicalbook.com]

- 3. 4-Hydroxy-2-(trifluoromethyl)benzoic acid | C8H5F3O3 | CID 2775111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 5. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic Acid

Abstract

This technical guide provides an in-depth framework for the spectroscopic characterization of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. As a substituted bi-aryl benzoic acid, its structural elucidation demands a multi-faceted analytical approach. This document outlines the theoretical basis, experimental protocols, and expected data for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The methodologies are presented with a focus on experimental causality, ensuring that researchers, scientists, and drug development professionals can not only replicate the analyses but also understand the rationale behind key procedural choices. All protocols are designed to be self-validating, and key claims are substantiated with citations to authoritative literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the cornerstone for determining the precise arrangement of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. It provides unambiguous evidence of the substitution patterns on both aromatic rings and confirms the presence of labile protons.

Expertise & Rationale: Experimental Design

The primary challenge in NMR analysis of carboxylic acids is the exchangeable nature of the acidic (-COOH) and hydroxyl (-OH) protons.

-

Solvent Choice: The selection of an appropriate deuterated solvent is critical. While chloroform-d (CDCl₃) is common, it often fails to show the carboxylic acid and hydroxyl protons due to rapid exchange with trace amounts of D₂O or dimer formation.[1][2] Dimethyl sulfoxide-d₆ (DMSO-d₆) is the superior choice here. Its ability to form strong hydrogen bonds with the -COOH and -OH groups slows down the exchange rate, rendering these protons observable as distinct, albeit often broad, signals.[2]

-

Concentration Effects: The chemical shift of the carboxylic acid proton can be concentration-dependent.[3] In non-polar solvents, benzoic acids tend to form hydrogen-bonded dimers, which significantly affects the proton's chemical environment.[4][5][6][7] Running the experiment at a consistent and defined concentration (e.g., 10-15 mg/0.75 mL) ensures reproducibility.

Detailed Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 10-15 mg of this compound into a clean, dry NMR tube.

-

Solvation: Add approximately 0.75 mL of DMSO-d₆.

-

Dissolution: Cap the tube and vortex until the sample is fully dissolved. Gentle heating may be applied if necessary, but the sample should be cooled to room temperature before analysis.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).

-

Lock the instrument on the deuterium signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, using the DMSO-d₆ solvent peak as a reference.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum. A pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds are typically sufficient.

-

Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A standard pulse program (e.g., zgpg30) is appropriate.

-

Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

-

Predicted Spectroscopic Data (NMR)

The chemical shifts are predicted based on the electronic effects of the substituents (hydroxyl, carboxyl, and trifluoromethyl groups) and analysis of similar structures.[8][9][10]

Table 1: Predicted ¹H and ¹³C NMR Data in DMSO-d₆

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid (-COOH) | 12.0 - 13.5 (broad s, 1H) | 167 - 170 | Highly deshielded acidic proton, characteristic of carboxylic acids.[1][3][11] |

| Phenolic Hydroxyl (-OH) | 9.5 - 10.5 (broad s, 1H) | N/A | Deshielded due to hydrogen bonding with solvent and intramolecular effects. |

| Aromatic Protons | 7.0 - 8.2 (m, 7H) | 115 - 160 | Complex multiplet pattern due to coupling on two substituted rings. |

| Trifluoromethyl (-CF₃) | N/A | 120 - 125 (q, J ≈ 272 Hz) | Carbon signal is split into a quartet by the three fluorine atoms. |

| Quaternary Carbons | N/A | 115 - 160 | Includes carbons attached to substituents and the bi-aryl linkage. |

Visualization: NMR Workflow

Caption: Workflow for NMR analysis of the target compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.

Expertise & Rationale: Experimental Design

For a solid powder like this compound, two primary sampling techniques are viable:

-

Potassium Bromide (KBr) Pellets: This classic transmission method involves mixing the sample with IR-transparent KBr powder and pressing it into a thin, transparent pellet.[12][13] It provides high-quality spectra but requires careful sample preparation to avoid moisture contamination and scattering losses from large particles.[14][15]

-

Attenuated Total Reflectance (ATR): ATR has become the preferred method due to its simplicity and speed.[13][15] A small amount of the solid sample is pressed directly onto a high-refractive-index crystal (e.g., diamond or germanium). The IR beam undergoes total internal reflection within the crystal, creating an evanescent wave that penetrates a few microns into the sample, generating an absorption spectrum. This technique requires minimal sample preparation and is highly reproducible.[16]

Detailed Experimental Protocol: ATR-FTIR

-

Background Spectrum: Ensure the ATR crystal surface is clean. Collect a background spectrum of the empty crystal. This is crucial to subtract the absorbance of air (CO₂ and H₂O) and the crystal itself.

-

Sample Application: Place a small amount of the solid sample (a few milligrams is sufficient) onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal, ensuring good contact.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Predicted Spectroscopic Data (IR)

The positions of the absorption bands are indicative of specific bonds and functional groups.

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Rationale |

| 2500-3300 | O-H Stretch (Carboxylic Acid) | Broad, Strong | Very characteristic broad absorption due to extensive hydrogen bonding.[1][17] |

| ~3400 | O-H Stretch (Phenolic) | Broad, Medium | Phenolic O-H stretch, typically sharper than the carboxylic acid O-H. |

| 1680-1710 | C=O Stretch (Carboxylic Acid) | Strong, Sharp | Carbonyl stretch, position indicates conjugation with the aromatic ring.[1][17] |

| 1550-1600 | C=C Stretch (Aromatic) | Medium-Strong | Vibrations of the aromatic ring backbone.[17] |

| 1100-1300 | C-F Stretch (Trifluoromethyl) | Strong | C-F bonds produce very strong, characteristic absorptions in this region. |

| 1210-1320 | C-O Stretch (Carboxylic Acid/Phenol) | Medium-Strong | Stretching vibration of the carbon-oxygen single bonds.[1] |

Visualization: IR Analysis Workflow

Caption: Step-by-step workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of the analyte and, through high-resolution instruments, its elemental composition. Fragmentation patterns can further corroborate the proposed structure.

Expertise & Rationale: Experimental Design

-

Ionization Technique: Electrospray Ionization (ESI) is the premier "soft" ionization technique for polar small molecules like carboxylic acids.[18][19] It gently transfers ions from solution into the gas phase with minimal fragmentation, ensuring the molecular ion is readily observed.[20][21]

-

Ionization Mode: Given the presence of the acidic carboxylic acid and phenolic hydroxyl groups, ESI in negative ion mode ([M-H]⁻) is the logical choice. The molecule can easily lose a proton to form a stable anion, leading to a very strong signal. Positive mode ([M+H]⁺ or [M+Na]⁺) is possible but generally less efficient for acidic compounds.

-

Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, is highly recommended. These instruments can measure mass-to-charge ratios (m/z) with high accuracy (typically < 5 ppm), which allows for the unambiguous determination of the elemental formula (C₁₄H₉F₃O₃).

Detailed Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of water may be added to aid dissolution.

-

Instrument Setup:

-

Set the ESI source to negative ion mode.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution or using the instrument's auto-tune function.

-

-

Sample Introduction: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump or through a Liquid Chromatography (LC) system.

-

Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

-

MS/MS (Optional): To gain further structural information, perform a tandem MS (MS/MS) experiment. Isolate the [M-H]⁻ ion (predicted m/z 283.04) and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions.

Predicted Spectroscopic Data (MS)

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated m/z | Observation Mode | Notes |

| [M-H]⁻ | C₁₄H₈F₃O₃⁻ | 283.0431 | ESI- | The most abundant ion expected in negative mode. |

| [M-H-CO₂]⁻ | C₁₃H₈F₃O⁻ | 239.0533 | ESI- (MS/MS) | Common fragment corresponding to the loss of carbon dioxide (decarboxylation). |

| [M-H-HCOOH]⁻ | C₁₃H₇F₃⁻ | 236.0505 | ESI- (MS/MS) | Loss of formic acid is another possible fragmentation pathway. |

Visualization: Predicted MS Fragmentation Pathway

Caption: Predicted ESI(-) fragmentation of the parent ion.

Conclusion

The structural verification of this compound is definitively achieved through the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the detailed atomic framework, IR spectroscopy confirms the presence of essential functional groups, and high-resolution MS validates the elemental composition and molecular weight. The protocols and expected data outlined in this guide provide a robust and scientifically-grounded roadmap for the comprehensive characterization of this and structurally related molecules.

References

-

K. K. Murray, R. K. Boyd, M. N. Eberlin, G. J. Langley, L. Li, Y. Naito. (2013). Definitions of terms relating to mass spectrometry (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(7), 1515-1609. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

University of Colorado Boulder. Sample preparation for FT-IR. [Link]

-

C. N. McEwen, B. S. Larsen. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 53(12), 1165-1183. [Link]

-

Chromatography Online. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. [Link]

-

S. Zhou, K. D. Cook. (2000). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters, 29(7), 820-821. [Link]

-

A. Bērziņš, A. Semjonova, A. Actiņš, M. Salvalaglio. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823-4836. [Link]

-

Polymer Chemistry Characterization Lab, Virginia Tech. Sample Preparation – FT-IR/ATR. [Link]

-

UCL Discovery. Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Link]

-

Canadian Science Publishing. PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. [Link]

-

S. K. Chowdhury, V. Katta, B. T. Chait. (1990). Protonation of proteins in electrospray mass spectrometry. Where do the protons go? Rapid Communications in Mass Spectrometry, 4(3), 81-87. [Link]

-

UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]

-

ACS Publications. Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. [Link]

-

University of Calgary. Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

Supporting Information. General procedure for the synthesis of carboxylic acids. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

JoVE. Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

-

A. P. Deshmukh, B. D. Hay, S. C. B. Myneni. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533-3544. [Link]

-

N. Muller, O. R. Hughes. (1965). Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. The Journal of Physical Chemistry, 69(10), 3558-3561. [Link]

-

Chemistry Steps. Carboxylic acid NMR. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000500). [Link]

-

Royal Society of Chemistry. Supplementary data. [Link]

-

NIST WebBook. Benzoic acid, 3-hydroxy-. [Link]

-

NIST WebBook. Benzoic acid, 3-hydroxy-. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

-

PubChem. 3-(Trifluoromethyl)benzoic acid. [Link]

-

NIST WebBook. Benzoic acid, 4-hydroxy-. [Link]

-

SpectraBase. 3-hydroxy-4-(trifluoromethyl)benzoic acid. [Link]

-

PubChem. 4-Hydroxy-2-(trifluoromethyl)benzoic acid. [Link]

-

ResearchGate. IR-spectrum of the product 4-hydroxybenzoic acid. [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. myneni.princeton.edu [myneni.princeton.edu]

- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 4. Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization - UCL Discovery [discovery.ucl.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. 3-(Trifluoromethyl)benzoic acid(454-92-2) 1H NMR [m.chemicalbook.com]

- 11. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. jascoinc.com [jascoinc.com]

- 14. eng.uc.edu [eng.uc.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 17. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. academic.oup.com [academic.oup.com]

Solubility Profiling of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic Acid in Organic Solvents for Pharmaceutical Development

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid, a molecule of interest in modern drug discovery, within a range of organic solvents. Due to the limited availability of specific experimental data for this exact compound in public literature, this document will establish a robust scientific framework by analyzing its structural components and leveraging data from the closely related analogue, 4-Hydroxy-2-(trifluoromethyl)benzoic acid (CAS 320-32-1), as a proxy. We will delve into the physicochemical drivers of solubility, present a strategic approach to solvent selection, and provide detailed, field-proven protocols for both thermodynamic and kinetic solubility determination. This guide is intended for researchers, formulation scientists, and drug development professionals seeking to establish a comprehensive solubility profile to inform preclinical and formulation strategies.

Physicochemical Landscape and Its Impact on Solubility

The solubility behavior of this compound is governed by the interplay of its distinct functional groups. A thorough understanding of these components is paramount for predicting and interpreting its solubility across different solvent environments.

The core structure consists of a benzoic acid scaffold, which imparts both acidic and polar characteristics. The key functional groups are:

-

Carboxylic Acid (-COOH): This group is a strong hydrogen bond donor and acceptor. Its acidic nature (typical pKa for benzoic acids is ~4-5) means its ionization state is highly dependent on the pH of the environment, a factor that becomes critical in aqueous or protic solvents but also influences interactions in polar organic solvents.

-

Hydroxyl (-OH): As a phenolic group, it is a potent hydrogen bond donor and a moderate acceptor. This group significantly increases the potential for interaction with polar, protic solvents like alcohols.[1]

-

Trifluoromethyl (-CF₃) Group: This moiety, located on the adjacent phenyl ring, is a strong electron-withdrawing group and significantly increases the lipophilicity of that portion of the molecule. While not a hydrogen bond donor, the fluorine atoms can act as weak hydrogen bond acceptors. Its presence is often correlated with improved metabolic stability and membrane permeability in drug candidates.[2]

The molecule thus presents a dualistic nature: a polar, hydrophilic "head" capable of strong hydrogen bonding (the hydroxybenzoic acid portion) and a non-polar, lipophilic "tail" (the trifluoromethylphenyl group). This amphiphilic character suggests that its solubility will be highly sensitive to the specific properties of the organic solvent used.

For the purpose of this guide, we will reference the properties of the analogous compound 4-Hydroxy-2-(trifluoromethyl)benzoic acid to ground our discussion.

Table 1: Physicochemical Properties of 4-Hydroxy-2-(trifluoromethyl)benzoic acid (CAS 320-32-1)

| Property | Value | Source |

| Molecular Formula | C₈H₅F₃O₃ | [3][4][5] |

| Molecular Weight | 206.12 g/mol | [3][4][5] |

| Melting Point | 159-161 °C | [3][6] |

| pKa (Predicted) | 3.60 ± 0.36 | [3] |

| Hydrogen Bond Donor Count | 2 | [4][5] |

| Hydrogen Bond Acceptor Count | 6 (3 from COOH, 3 from CF3) | [5] |

| Topological Polar Surface Area | 57.5 Ų | [4][5] |

Note: These values provide a baseline for understanding the general characteristics of this class of molecules.

Caption: Key functional groups influencing solubility.

A Strategic Approach to Solvent Selection

The principle of "like dissolves like" is the cornerstone of solubility screening. An effective strategy involves selecting a diverse panel of organic solvents that span a range of polarities, hydrogen bonding capabilities, and chemical classes. This approach ensures a comprehensive understanding of the API's behavior.

Table 2: Recommended Organic Solvents for Solubility Screening

| Class | Solvent | Polarity | Key Interaction Feature | Rationale for Inclusion |

| Protic Solvents | Methanol, Ethanol | High | H-bond donor & acceptor | Expected high solubility due to interaction with -OH and -COOH groups. |

| Isopropanol (IPA) | Medium | H-bond donor & acceptor | Lower polarity than methanol/ethanol; explores effect of alkyl chain length. | |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | High | Strong H-bond acceptor | Excellent solvent for a wide range of compounds; often achieves very high solubility.[7] |

| N,N-Dimethylformamide (DMF) | High | Strong H-bond acceptor | Similar to DMSO, a powerful polar aprotic solvent. | |

| Acetonitrile (ACN) | High | Moderate H-bond acceptor | Common solvent in chromatography (HPLC), making data relevant for analytical method development. | |

| Ketones | Acetone | Medium | H-bond acceptor | A moderately polar solvent, useful for bridging between polar and non-polar systems. |

| Esters | Ethyl Acetate | Medium | H-bond acceptor | Common solvent in synthesis and purification; represents a less polar environment. |

| Ethers | Tetrahydrofuran (THF) | Medium | H-bond acceptor | A cyclic ether with moderate polarity. |

| Halogenated | Dichloromethane (DCM) | Low | Weak H-bond acceptor | Explores solubility in a non-polar, non-protic environment. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is universally regarded as the "gold standard" for determining thermodynamic equilibrium solubility.[8][9] It measures the maximum amount of a compound that can dissolve in a solvent at a specific temperature when the system is at equilibrium.

Causality Behind Experimental Choices:

-

Excess Solid: Adding an excess of the API ensures that a saturated solution is formed and that the final concentration is independent of the initial amount of solid added.[8]

-

Equilibration Time: Agitation for an extended period (24-72 hours) is crucial to overcome kinetic barriers and ensure the system reaches true thermodynamic equilibrium.

-

Temperature Control: Solubility is temperature-dependent. A constant temperature bath is essential for reproducibility and accuracy.

-

Phase Separation: Centrifugation and filtration are used to separate the undissolved solid from the saturated solution. The choice of filter is critical; a low-protein-binding filter (e.g., PTFE) is necessary to prevent adsorption of the hydrophobic API, which would lead to an underestimation of solubility.[8][10]

-

Quantification: HPLC is the preferred analytical method over UV-Vis spectrophotometry because it can separate the API from any potential impurities or degradants, ensuring accurate quantification.[8]

Caption: Workflow for the Shake-Flask Solubility Method.

Step-by-Step Protocol:

-

Preparation: To a series of glass vials, add a pre-weighed amount of this compound (e.g., 10-20 mg). The amount should be sufficient to ensure an excess of solid remains after equilibration.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to each vial.

-

Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a rotating wheel within a temperature-controlled incubator (e.g., 25 °C). Agitate the samples for at least 24 hours. A 48- or 72-hour time point is recommended to confirm that equilibrium has been reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling and Filtration: Carefully remove an aliquot of the clear supernatant. Immediately filter the aliquot through a chemically resistant, low-binding 0.22 µm syringe filter (e.g., PTFE) into a clean vial. This step is critical to remove any remaining microscopic particles.

-

Dilution: Prepare an accurate dilution of the filtered saturated solution using an appropriate solvent (typically the mobile phase of the analytical method) to bring the concentration within the calibrated range of the HPLC detector.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC method with a standard curve prepared from a known concentration of the API.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the final result in mg/mL or mmol/L.

High-Throughput Screening: Kinetic Solubility Determination

In early drug discovery, when API is scarce, high-throughput kinetic solubility methods are often employed.[10][11] These methods are faster but measure the concentration at which a compound precipitates from a supersaturated solution, which can sometimes overestimate thermodynamic solubility. Turbidimetry is a common approach.[8]

Protocol Principle (Turbidimetry): A concentrated stock solution of the API is prepared in a strong organic solvent like DMSO.[11] This stock solution is then serially added to an aqueous or organic buffer. The point at which the solution's turbidity (cloudiness) increases sharply, as measured by light scattering, indicates precipitation and is defined as the kinetic solubility.[8][11]

Caption: Workflow for Kinetic Solubility by Turbidimetry.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format to allow for easy comparison across different solvent systems.

Table 3: Example Solubility Data Summary

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mmol/L) | Observations |

| Methanol | 25 | [Experimental Value] | [Calculated Value] | Clear, colorless solution |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] | Clear, colorless solution |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] | |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] | Low solubility, solid remains |

| DMSO | 25 | [Experimental Value] | [Calculated Value] | Very high solubility |

Interpretation: The results from this screening will guide formulation development. High solubility in solvents like ethanol or acetone may suggest suitability for simple liquid formulations. Solubility in less polar solvents like ethyl acetate could be important for certain purification or processing steps. Poor solubility in a wide range of solvents would indicate the need for advanced formulation strategies, such as amorphous solid dispersions or salt formation, to enhance bioavailability.

References

- Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. (2012-02-10).

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs.

- A review of methods for solubility determination in biopharmaceutical drug characterisation.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013-02-15).

- Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. BIPM. (2019-03-13).

- 4-(Trifluoromethyl)benzoic acid | Biochemical Reagent. MedchemExpress.com.

- 4-Hydroxy-2-(trifluoromethyl)benzoic acid.

- 4-HYDROXY-2-(TRIFLUOROMETHYL)BENZOIC ACID CAS#: 320-32-1. ChemicalBook.

- 4-Hydroxy-2-(trifluoromethyl)benzoic acid | C8H5F3O3 | CID 2775111. PubChem.

- Solubility of Organic Compounds. (2023-08-31).

- Exploring Applications: 4-Hydroxy-2-(trifluoromethyl)benzoic Acid in Research. (2026-01-09).

- 4-HYDROXY-2-(TRIFLUOROMETHYL)BENZOIC ACID 320-32-1 wiki. Guidechem.

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-HYDROXY-2-(TRIFLUOROMETHYL)BENZOIC ACID CAS#: 320-32-1 [amp.chemicalbook.com]

- 4. 4-Hydroxy-2-(trifluoromethyl)benzoic acid | C8H5F3O3 | CID 2775111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. labsolu.ca [labsolu.ca]

- 7. medchemexpress.com [medchemexpress.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. pharmatutor.org [pharmatutor.org]

discovery and history of trifluoromethyl-substituted benzoic acids

An In-Depth Technical Guide to the Discovery and Synthetic Evolution of Trifluoromethyl-Substituted Benzoic Acids

Authored by a Senior Application Scientist

Abstract

The introduction of the trifluoromethyl (CF₃) group into aromatic systems, particularly benzoic acids, represents a cornerstone of modern medicinal chemistry and drug development. This guide provides an in-depth exploration of the , tracing their origins from early breakthroughs in organofluorine chemistry to the sophisticated synthetic methodologies employed today. We will dissect the causal drivers behind the enduring interest in this moiety, detailing the evolution of synthetic strategies from harsh, classical methods to milder, more versatile modern techniques. This document is structured to provide researchers, scientists, and drug development professionals with not only a historical perspective but also practical, field-proven insights and detailed experimental protocols for key synthetic transformations.

The Genesis of Aromatic Trifluoromethylation: A Historical Overview

The journey of trifluoromethyl-substituted benzoic acids begins not with the acids themselves, but with the foundational challenge of attaching the trifluoromethyl group to an aromatic ring. The unique properties of the CF₃ group—its high electronegativity, metabolic stability, and lipophilicity—were not fully appreciated until much later, but the initial chemical breakthroughs laid the essential groundwork.[1]

The Pioneering Work of Frédéric Swarts

The story of organofluorine chemistry is inextricably linked to Belgian chemist Frédéric Swarts. Prior to his work, direct fluorination was notoriously difficult and dangerous. Swarts developed a practical method for halogen exchange, which became the first reliable technique for creating carbon-fluorine bonds. In 1892, he reported the first synthesis of an aromatic trifluoromethyl compound, benzotrifluoride (α,α,α-trifluorotoluene), by treating benzotrichloride with antimony trifluoride (SbF₃). This reaction, now known as the "Swarts reaction," was a landmark achievement that opened the door to the entire field of trifluoromethylated compounds.[2]

Industrial Scalability: The Advent of Hydrogen Fluoride

While Swarts' use of SbF₃ was groundbreaking, the reagent was expensive and toxic, limiting its large-scale application. The next major leap occurred in the 1930s when industrial chemists at companies like IG Farben and Kinetic Chemicals began using anhydrous hydrogen fluoride (HF) as the fluorine source. A key publication by Simons and Lewis in 1938 detailed the preparation of benzotrifluoride from benzotrichloride using HF, achieving near-theoretical yields without the formation of tars—a significant improvement in process robustness.[2][3][4] This development transformed the synthesis from a laboratory curiosity into a scalable industrial process, making benzotrifluoride and its derivatives readily available as chemical building blocks.

Evolution of Synthetic Methodologies

The synthesis of trifluoromethyl-substituted benzoic acids has evolved from brute-force methods requiring harsh conditions to elegant, catalyzed reactions offering broad functional group tolerance. Below, we detail the core logic and protocols for three historically and practically significant approaches.

The Classical Halogen Exchange Route

This approach is the most direct extension of the early industrial work by Swarts and Simons. It builds the target molecule from a readily available, non-fluorinated precursor, typically the corresponding methyl-substituted benzoic acid (toluic acid). The logic is straightforward: first, convert the methyl group into a trichloromethyl group, then perform a halogen exchange to replace the chlorine atoms with fluorine.

Causality Behind Experimental Choices:

-

Protection of the Carboxylic Acid: The conditions for both radical chlorination and HF fluorination are highly corrosive and reactive. The carboxylic acid must be protected, typically as an acyl chloride, to prevent unwanted side reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous and easily removed.

-

Radical Chlorination: The benzylic protons of the methyl group are susceptible to free-radical halogenation. This step is typically initiated with UV light to generate chlorine radicals, which selectively abstract the benzylic hydrogens. The reaction is run until all three hydrogens are replaced.

-